molecular formula C34H43N3O6 B1646524 tert-Butyl 3-(2-amino-6-(2-(cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)-3-(hydroxymethyl)pyridin-4-yl)piperidine-1-carboxylate

tert-Butyl 3-(2-amino-6-(2-(cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)-3-(hydroxymethyl)pyridin-4-yl)piperidine-1-carboxylate

Cat. No. B1646524
M. Wt: 589.7 g/mol
InChI Key: WFOWPTBGEXCCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(2-amino-6-(2-(cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)-3-(hydroxymethyl)pyridin-4-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C34H43N3O6 and its molecular weight is 589.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(2-amino-6-(2-(cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)-3-(hydroxymethyl)pyridin-4-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(2-amino-6-(2-(cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)-3-(hydroxymethyl)pyridin-4-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 3-(2-amino-6-(2-(cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)-3-(hydroxymethyl)pyridin-4-yl)piperidine-1-carboxylate

Molecular Formula

C34H43N3O6

Molecular Weight

589.7 g/mol

IUPAC Name

tert-butyl 3-[2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-3-(hydroxymethyl)pyridin-4-yl]piperidine-1-carboxylate

InChI

InChI=1S/C34H43N3O6/c1-34(2,3)43-33(39)37-16-6-7-24(18-37)26-17-28(36-32(35)27(26)19-38)31-29(41-20-22-10-11-22)8-5-9-30(31)42-21-23-12-14-25(40-4)15-13-23/h5,8-9,12-15,17,22,24,38H,6-7,10-11,16,18-21H2,1-4H3,(H2,35,36)

InChI Key

WFOWPTBGEXCCGH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC(=C2CO)N)C3=C(C=CC=C3OCC4CC4)OCC5=CC=C(C=C5)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC(=C2CO)N)C3=C(C=CC=C3OCC4CC4)OCC5=CC=C(C=C5)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled solution of tert-butyl 2-amino-4-[1-(tert-butoxycarbonyl)-3-piperidinyl]-6-{2-(cyclopropylmethoxy)-6-[(4-methoxybenzyl)oxy]phenyl}nicotinate (4.9 g, 7.426 mmol) in tetrahydrofuran (60 mL) was added dropwise Vitride® (10 mL) under an argon atmosphere. The stirring was continued at 0° C. for 1 hr. After quenched by saturated aqueous NH4Cl solution, saturated aqueous potassium sodium tartrate was added to the mixture, then the mixture was stirred vigorously. The mixture was extracted with ethyl acetate, washed with water and brine, dried over MgSO4, filtered, and concentrated under reduced pressure to give tert-butyl 3-[2-amino-6-{2-(cyclopropylmethoxy)-6-[(4-methoxybenzyl)oxy]phenyl}-3-(hydroxymethyl)-4-pyridinyl]-1-piperidinecarboxylate, which was used for the next step without further purification (4.38 g, yield; quant.).

Synthesis routes and methods II

Procedure details

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